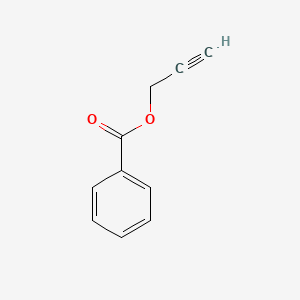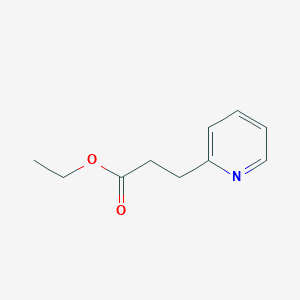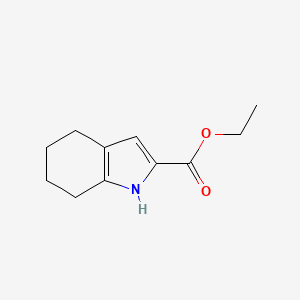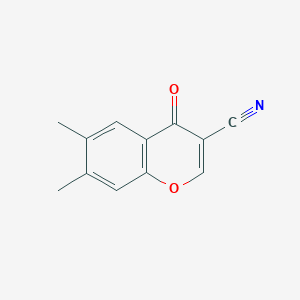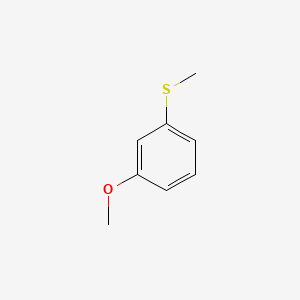
2-Methyl-2-pentenal
Vue d'ensemble
Description
2-Methyl-2-pentenal, also known as 2,4-dimethyl crotonaldehyde or 2-methylpent-2-enal, is a chemical compound with the linear formula C2H5CH=C(CH3)CHO . It has a molecular weight of 98.14 . It has been identified as one of the major volatile flavor compounds in chive, caucas, onion, and leek .
Molecular Structure Analysis
The molecular structure of 2-Methyl-2-pentenal consists of six carbon atoms, ten hydrogen atoms, and one oxygen atom . The structure can be represented as C2H5CH=C(CH3)CHO .Physical And Chemical Properties Analysis
2-Methyl-2-pentenal is a clear colorless to pale yellow liquid . It has a powerful, grassy-green, slightly fruity odor . It has a density of 0.8±0.1 g/cm3, a boiling point of 136.5±9.0 °C at 760 mmHg, and a vapor pressure of 7.3±0.3 mmHg at 25°C . It has a refractive index of 1.420 .Applications De Recherche Scientifique
Atmospheric Chemistry
2-Methyl-2-pentenal plays a significant role in atmospheric chemistry, particularly in the formation of tropospheric ozone and secondary organic aerosol (SOA) . Its ozonolysis is crucial for understanding the atmospheric fate of volatile organic compounds (VOCs). The reaction produces several compounds, including propanal and methylglyoxal, which influence the chemical composition of the atmosphere .
Flavor and Fragrance Industry
This compound has been identified as a major volatile flavor component in foods such as chives, onions, and leeks . Its presence contributes to the characteristic aromas of these foods, making it valuable for flavor enhancement in the food industry.
Organic Synthesis
2-Methyl-2-pentenal serves as a building block in organic synthesis. Its chemical structure allows for various reactions, including hydrogenation and hydrodeoxygenation, which are essential in synthesizing complex organic molecules .
Chemical Kinetics Research
The ozonolysis of 2-Methyl-2-pentenal provides insights into chemical kinetics. Researchers use this reaction to model kinetics equations and understand the behavior of chemical reactions under different conditions .
Safety and Hazards
Mécanisme D'action
Target of Action
2-Methyl-2-pentenal is primarily used as a flavoring agent . It has been identified as one of the major volatile flavor compounds in chive, caucas, onion, and leek . Therefore, its primary targets are the taste receptors in the human body.
Mode of Action
As a flavoring agent, it likely interacts with taste receptors in the oral cavity to produce a specific flavor profile .
Biochemical Pathways
The principal ozonolysis products are propanal, methylglyoxal, ethylformate, and a secondary ozonide .
Result of Action
The molecular and cellular effects of 2-Methyl-2-pentenal’s action are primarily related to its role as a flavoring agent. It contributes to the overall flavor profile of certain foods, enhancing their taste and aroma .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Methyl-2-pentenal. For instance, its volatility means it can easily evaporate at room temperature, which can affect its concentration and thus its flavoring effect. Furthermore, it is sensitive to air, which can lead to oxidation and degradation of the compound .
Propriétés
IUPAC Name |
(E)-2-methylpent-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-3-4-6(2)5-7/h4-5H,3H2,1-2H3/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDEYZABHVQLHAF-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=C(C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C(\C)/C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90884735 | |
| Record name | (E)-2-Methyl-2-pentenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90884735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless to yellow-green mobile liquid; powerful grassy green, slightly fruity aroma | |
| Record name | 2-Methyl-2-pentenal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1218/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in water; soluble in ether, benzene, methanol, soluble (in ethanol) | |
| Record name | 2-Methyl-2-pentenal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1218/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.855-0.865 | |
| Record name | 2-Methyl-2-pentenal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1218/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
2-Methyl-2-pentenal | |
CAS RN |
14250-96-5, 623-36-9 | |
| Record name | (E)-2-Methyl-2-pentenal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14250-96-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-2-pentenal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623369 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-2-pentenal, (2E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014250965 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-METHYL-2-PENTENAL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9464 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Pentenal, 2-methyl-, (2E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Pentenal, 2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (E)-2-Methyl-2-pentenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90884735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylpent-2-enal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.809 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | trans-2-Methyl-2-pentenal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYL-2-PENTENAL, (2E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98QAG1U530 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2-methyl-2-pentenal?
A1: 2-Methyl-2-pentenal has a molecular formula of C6H10O and a molecular weight of 98.14 g/mol.
Q2: Are there any spectroscopic data available for 2-methyl-2-pentenal?
A2: Yes, studies have reported infrared (IR) and nuclear magnetic resonance (NMR) spectroscopic data for 2-methyl-2-pentenal. [, , ] These techniques provide information about the functional groups and structural arrangement of atoms within the molecule. Additionally, UV absorption spectra have been reported for 2-methyl-2-pentenal and related compounds. []
Q3: How is 2-methyl-2-pentenal typically synthesized?
A3: 2-methyl-2-pentenal is commonly synthesized through the aldol condensation of propionaldehyde. This reaction can be catalyzed by various bases, including solid base catalysts like K2CO3/Al2O3 [, ], anion exchange resins [, ], and even amino acids like glycine. []
Q4: Can 2-methyl-2-pentenal be formed through other reactions?
A4: Yes, 2-methyl-2-pentenal can also be formed as a degradation product of S-(1-propenyl)-L-cysteine sulfoxide, the lachrymatory precursor of onion, upon heating in the presence of water. [] It is also a significant volatile component found in onions and shallots. [, ]
Q5: What are the main reaction pathways of 2-methyl-2-pentenal?
A5: 2-Methyl-2-pentenal, being an α,β-unsaturated aldehyde, can undergo various reactions. These include:
- Hydrogenation: This reaction, typically catalyzed by metals like Raney cobalt [, ], can lead to the formation of 2-methylpentanal, 2-methyl-2-penten-1-ol, and 2-methylpentan-1-ol. The selectivity towards specific products can be tuned by modifying the catalyst and reaction conditions. []
- Aldol Condensation: 2-Methyl-2-pentenal can undergo further aldol condensation reactions, contributing to the formation of higher molecular weight compounds. []
- Reaction with Amines: Research indicates that 2-methyl-2-pentenal can react with the amino group of glycine. [] This reaction is significantly slower compared to similar reactions with crotonaldehyde, suggesting a difference in reactivity due to the structure of the α,β-unsaturated aldimine intermediate formed. []
Q6: Are there any catalytic applications of 2-methyl-2-pentenal?
A6: While not directly used as a catalyst, 2-methyl-2-pentenal is a key intermediate in the synthesis of methacrolein (MAL). L-proline has shown promise as a catalyst for the aldol condensation of formaldehyde and propionaldehyde, where 2-methyl-2-pentenal is formed as an intermediate that can be further converted to MAL. []
Q7: How is 2-methyl-2-pentenal typically analyzed?
A7: Common analytical techniques used for the detection and quantification of 2-methyl-2-pentenal include:
- Gas Chromatography-Mass Spectrometry (GC-MS): This method is widely used for separating and identifying volatile compounds, including 2-methyl-2-pentenal, in complex mixtures. [, , , , ]
- High-Performance Liquid Chromatography (HPLC): HPLC provides another method for separating and quantifying 2-methyl-2-pentenal, particularly in the context of analyzing propionic acid used as a food preservative. []
- Headspace Solid-Phase Microextraction (HS-SPME): This technique, often coupled with GC-MS, is valuable for extracting volatile compounds like 2-methyl-2-pentenal from various matrices, such as onions. [, ]
Q8: Where is 2-methyl-2-pentenal found naturally?
A8: 2-Methyl-2-pentenal is a volatile flavor compound naturally found in various plants, including onions (Allium cepa), shallots (Allium ascalonicum), and Houttuynia cordata Thunb. [, , , ] Its presence contributes to the characteristic aromas of these plants.
Q9: Are there any known biological activities of 2-methyl-2-pentenal?
A9: While not extensively studied for its direct biological activities, derivatives of 2-methyl-2-pentenal, particularly toluyl esters, have shown potential as whitening agents and growth regulators. One specific derivative exhibited significant tyrosinase inhibitory activity, exceeding that of arbutin, a common ingredient in skin-lightening cosmetics. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

